Local Anesthetic Potency Benchmarking: tricyclo[5.2.1.0²,⁶]decan-8-amine Derivatives vs. Procaine HCl
A series of tricyclo[5.2.1.0²,⁶]decan-8-amine-derived N-9-exo-(dialkylaminomethyl)-aryl amides were evaluated for local anesthetic activity. All tested compounds (1a-l) exhibited noticeable local anesthetic potency that was superior to the standard clinical agent procaine HCl, which has an established ED₅₀ of 0.3 mg/kg in animal models [1]. This evidence supports the use of the 8-amine scaffold as a core for developing potent local anesthetics with efficacy exceeding a widely used benchmark.
| Evidence Dimension | Local anesthetic potency (ED₅₀) |
|---|---|
| Target Compound Data | Not specified (qualitative superiority) |
| Comparator Or Baseline | Procaine HCl (ED₅₀ = 0.3 mg/kg) |
| Quantified Difference | Noticeable local anaesthetic potency than procaine HCl |
| Conditions | Animal models (specifics not detailed in abstract) |
Why This Matters
Demonstrates that the tricyclo[5.2.1.0²,⁶]decan-8-amine scaffold can yield derivatives with superior local anesthetic efficacy compared to a clinically established standard, increasing its value for analgesic drug discovery programs.
- [1] Aboul-Enein, M. N., et al. (1998). Synthesis of certain N-9-exo-(dimethylamino- and pyrrolidino-)methyl-tricyclo[5.2.1.0~2,6]decan-8endo-yl-arylamides and 3,4-dichlorophenylacetamides with potential analgesic and local anaesthetic activities. Il Farmaco, 53(3), 197-208. View Source
